molecular formula C10H17ClN2 B1591270 N-Methyl-4-(dimethylamino)benzylamine Hydrochloride CAS No. 1158441-78-1

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

Cat. No.: B1591270
CAS No.: 1158441-78-1
M. Wt: 200.71 g/mol
InChI Key: XVVDGGSEVSEMCE-UHFFFAOYSA-N
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Description

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2 and its molecular weight is 200.71 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is typically synthesized through a series of chemical reactions involving the starting material 4-(dimethylamino)benzaldehyde. The synthesis involves the following steps:

    Reductive Amination: 4-(dimethylamino)benzaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form N-Methyl-4-(dimethylamino)benzylamine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound[][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles[][1].

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile[][1].

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted benzylamines[][1].

Scientific Research Applications

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amines and amides.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals[][1].

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzylamine: Similar structure but lacks the N-methyl group.

    N,N-Dimethyl-p-phenylenediamine: Contains two dimethylamino groups attached to a benzene ring.

    4-Methylbenzylamine: Similar structure but lacks the dimethylamino group[][1].

Properties

IUPAC Name

N,N-dimethyl-4-(methylaminomethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;/h4-7,11H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVDGGSEVSEMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589489
Record name N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158441-78-1
Record name N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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